molecular formula C13H13BrN4O B2408322 (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone CAS No. 1795421-29-2

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone

Cat. No.: B2408322
CAS No.: 1795421-29-2
M. Wt: 321.178
InChI Key: IEMHLZIWGUKRLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone is a chemical building block of high interest in medicinal chemistry and drug discovery. Its structure incorporates a 1,2,3-triazole ring linked to a pyrrolidine moiety, a design feature prevalent in compounds investigated for interaction with various biological targets . The 1,2,3-triazole ring is a privileged scaffold in pharmaceutical research due to its metabolic stability, hydrogen bonding capability, and resemblance to amide bonds, which facilitates strong interactions with enzyme active sites . This makes the compound a valuable template for developing protease inhibitors, such as those targeting cholinesterase in neurodegenerative diseases, or protein kinase inhibitors relevant in oncology . Researchers utilize this core structure in the design of potential Selective Androgen Receptor Degraders (SARDs) and pan-antagonists for the treatment of castration-resistant prostate cancer (CRPC) . The molecular architecture, featuring an electron-deficient aromatic A-ring and a basic heteromonocyclic B-ring, aligns with a general pharmacophore model for agents that exhibit broad-scope androgen receptor antagonism and degradation activity . Furthermore, the azole-pyrrolidine framework is a key component in synthetic studies aimed at creating novel Akt inhibitors with promising anticancer activity in models such as pancreatic ductal adenocarcinoma (PDAC) . The compound is supplied For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the scientific literature for specific applications in the synthesis of hybrid molecules and targeted protein degraders.

Properties

IUPAC Name

(2-bromophenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O/c14-12-4-2-1-3-11(12)13(19)17-7-5-10(9-17)18-8-6-15-16-18/h1-4,6,8,10H,5,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMHLZIWGUKRLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an intermediate compound.

    Introduction of the Bromophenyl Group: The bromophenyl group can be incorporated via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a bromophenyl boronic acid and a suitable halide precursor.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole and pyrrolidine rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or conductivity.

Biology and Medicine:

    Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to interact with bacterial enzymes and disrupt their function.

    Anticancer Agents: It may exhibit anticancer activity by inhibiting key enzymes involved in cell proliferation and survival.

    Neuroprotective Agents: The compound could be explored for its neuroprotective effects, potentially targeting enzymes involved in neurodegenerative diseases.

Industry:

    Pharmaceuticals: The compound can be used as a building block in the synthesis of various pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Agrochemicals: It may be used in the development of agrochemicals with enhanced efficacy and selectivity.

Mechanism of Action

The mechanism of action of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the bromophenyl group can participate in π-π stacking interactions. These interactions can inhibit the activity of target enzymes or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

    (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of bromine, potentially altering its reactivity and biological activity.

    (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-fluorophenyl)methanone: Contains a fluorine atom, which can affect its lipophilicity and metabolic stability.

    (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-methylphenyl)methanone: Features a methyl group, which may influence its steric properties and interactions with biological targets.

Uniqueness: The presence of the bromophenyl group in (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone imparts unique reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity and selectivity for certain targets.

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H12BrN5OC_{12}H_{12}BrN_5O, with a molecular weight of approximately 303.16 g/mol. The structure consists of a triazole ring and a pyrrolidine moiety linked to a bromophenyl group, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing triazole and pyrrolidine structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Triazole derivatives are known for their antifungal properties. Studies have shown that similar compounds can inhibit the growth of various pathogens.
  • Cholinesterase Inhibition : Some derivatives have been identified as selective inhibitors of butyrylcholinesterase (BChE), which is significant in the context of neurodegenerative diseases such as Alzheimer's.
  • Antioxidant Properties : Certain triazole-containing compounds demonstrate antioxidant activity, which may be beneficial in preventing oxidative stress-related damage.

Anticholinesterase Activity

A study focused on a series of triazole derivatives found that compounds similar to this compound exhibited significant inhibition of BChE. The best-performing compounds showed IC50 values in the low micromolar range (e.g., 2.68 μM) and displayed selectivity over acetylcholinesterase (AChE) . This selectivity is crucial for developing treatments for Alzheimer’s disease, where BChE plays a role in amyloid-beta aggregation.

Anti-Aβ Aggregation

In vitro studies have demonstrated that certain triazole derivatives can inhibit the aggregation of amyloid-beta (Aβ) peptides. For example, compounds with structural similarities to our target compound showed inhibition ratios of 45% at concentrations around 10 μM. This suggests potential neuroprotective effects against Aβ-induced toxicity in neuronal cell models .

Cytotoxicity Studies

Cytotoxicity assessments on SH-SY5Y neuroblastoma cells indicated that selected triazole derivatives did not exhibit significant cytotoxic effects at therapeutic concentrations. This is an essential factor for considering these compounds as viable candidates for further development in treating neurodegenerative diseases .

Case Studies

StudyCompoundActivityIC50 ValueNotes
Study 1This compoundBChE Inhibition2.68 μMSelective over AChE
Study 2Similar Triazole DerivativeAnti-Aβ Aggregation-Inhibition ratio 45% at 10 μM
Study 3Various Triazole DerivativesCytotoxicity on SH-SY5Y Cells-No significant cytotoxicity observed

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : The compound may bind to the active site of BChE, preventing substrate hydrolysis.
  • Metal Ion Coordination : The triazole ring can coordinate with metal ions, potentially affecting enzymatic activities related to neurodegeneration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.